molecular formula C13H16N8O4 B14199593 N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine CAS No. 918867-99-9

N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine

Cat. No.: B14199593
CAS No.: 918867-99-9
M. Wt: 348.32 g/mol
InChI Key: PNHKSKYNPUEAHA-WOUKDFQISA-N
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Description

N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the CuAAC reaction. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the molecule .

Mechanism of Action

The mechanism of action of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

    1,2,3-Triazole: A basic triazole compound with similar structural features but lacking the methyl and adenosine groups.

    N-Methyl-1H-1,2,4-triazole: Another triazole derivative with a different nitrogen arrangement in the ring.

    2-(1H-1,2,3-Triazol-1-yl)pyridine: A triazole compound with a pyridine ring attached.

Uniqueness: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the triazole ring with the adenosine moiety enhances its potential for biological activity and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

918867-99-9

Molecular Formula

C13H16N8O4

Molecular Weight

348.32 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(triazol-1-yl)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C13H16N8O4/c1-14-10-7-11(18-13(17-10)21-3-2-16-19-21)20(5-15-7)12-9(24)8(23)6(4-22)25-12/h2-3,5-6,8-9,12,22-24H,4H2,1H3,(H,14,17,18)/t6-,8-,9-,12-/m1/s1

InChI Key

PNHKSKYNPUEAHA-WOUKDFQISA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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